BenchChemオンラインストアへようこそ!

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Physicochemical profiling Drug-likeness Scaffold optimisation

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also referred to as 7-(trifluoromethyl)-4-azaindole-3-carboxaldehyde, is a bicyclic heteroaromatic aldehyde integrating a pyrrolo[3,2-b]pyridine core with an electron‑withdrawing trifluoromethyl substituent at position 7 and a synthetically versatile formyl group at position 3. The compound (C₉H₅F₃N₂O, MW 214.14 g mol⁻¹) is supplied as a research‑grade building block, typically at ≥98% purity, and is employed as a key intermediate in medicinal‑chemistry programs targeting kinase inhibition and nuclear‑receptor modulation.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 1190316-44-9
Cat. No. B3219197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS1190316-44-9
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C(F)(F)F)C=O
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-7-5(4-15)3-14-8(6)7/h1-4,14H
InChIKeyKLNSCIDZBUUJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190316-44-9) – Core Scaffold Identity & Procurement-Relevant Specifications


7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also referred to as 7-(trifluoromethyl)-4-azaindole-3-carboxaldehyde, is a bicyclic heteroaromatic aldehyde integrating a pyrrolo[3,2-b]pyridine core with an electron‑withdrawing trifluoromethyl substituent at position 7 and a synthetically versatile formyl group at position 3 . The compound (C₉H₅F₃N₂O, MW 214.14 g mol⁻¹) is supplied as a research‑grade building block, typically at ≥98% purity, and is employed as a key intermediate in medicinal‑chemistry programs targeting kinase inhibition and nuclear‑receptor modulation .

Why Generic Pyrrolo[3,2-b]pyridine-3-carbaldehydes Cannot Replace the 7‑CF₃ Variant in Lead‑Optimisation Campaigns


Simple replacement of the 7‑trifluoromethyl substituent with a proton, methyl, or halogen drastically alters the electronic landscape, lipophilicity, and metabolic stability of the scaffold. The strong electron‑withdrawing nature of CF₃ lowers the electron density on the pyridine ring, influencing both the reactivity of the C‑3 aldehyde and the compound’s binding pose in hydrophobic kinase pockets . Procurement of an unsubstituted or differently substituted analog therefore introduces uncontrolled variables in structure‑activity relationships, making reliable lead optimisation impossible without the exact 7‑CF₃ derivative.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Against Its Closest Structural Analogs


Lipophilicity Elevation Compared to 7‑Methyl and Unsubstituted Congeners

The 7‑CF₃ group increases computed logP by approximately 0.7 log units relative to the 7‑methyl analog, and by >1.5 log units versus the parent 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, enhancing predicted membrane permeability .

Physicochemical profiling Drug-likeness Scaffold optimisation

Synthetic Accessibility via High‑Yielding Regioselective Formylation

A practical two‑step sequence—Suzuki coupling of 7‑bromo‑1H-pyrrolo[3,2-b]pyridine with trifluoromethylboronic acid, followed by HMTA‑mediated formylation—delivers the target aldehyde in 78% isolated yield . This yield is significantly higher than the 40–60% typical for direct Vilsmeier–Haack formylation of electron‑deficient azaindoles.

Process chemistry Scalable synthesis Building-block validation

Enhanced Metabolic Stability Conferred by the 7‑Trifluoromethyl Group

In microsomal stability assays of pyrrolo[3,2-b]pyridine‑based kinase inhibitors, analogs bearing a 7‑CF₃ substituent exhibit a 3‑ to 5‑fold longer half‑life than their 7‑methyl or 7‑unsubstituted counterparts, attributable to the electron‑withdrawing effect of CF₃ that renders the adjacent C‑H bonds less susceptible to cytochrome P450 oxidation .

Metabolic stability Oxidative metabolism Lead optimisation

Synthetic Versatility of the 3‑Formyl Handle Versus 3‑Carboxylic Acid or 3‑Methyl Derivatives

The C‑3 aldehyde group participates in reductive amination, Knoevenagel condensation, and hydrazone formation under mild conditions, whereas the corresponding 3‑carboxylic acid requires activation and the 3‑methyl analog is inert. In a model reaction with benzylamine, the target aldehyde reaches >90% conversion in 2 h at 25°C, compared to <5% conversion for the 3‑carboxylic acid under identical conditions .

Late-stage diversification Parallel synthesis Aldehyde reactivity

Target Engagement Differentiation in FGFR Kinase Inhibition

Within a series of 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamide FGFR4 inhibitors, a 7‑CF₃ substituent contributed to low‑nanomolar IC₅₀ values (≤ 37 nM against HCC lines) by filling a hydrophobic sub‑pocket near the gatekeeper residue, whereas 7‑H or 7‑Me analogs showed ≥ 5‑fold potency loss . Although the exact building block 7‑(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde was used as the synthetic precursor for these inhibitors, the data underscore the pharmacophoric necessity of the 7‑CF₃ group.

Kinase inhibition FGFR Scaffold selectivity

Procurement‑Relevant Application Scenarios for 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde


Kinase Inhibitor Lead Generation Requiring Hydrophobic Sub‑Pocket Occupancy

Programs targeting FGFR, mTOR, or PI3 kinases benefit from the 7‑CF₃ group’s ability to fill lipophilic channels near the hinge‑binding region, as demonstrated by the 5‑fold potency advantage over non‑fluorinated scaffolds in FGFR4 inhibitors . The aldehyde handle permits rapid analogue synthesis via reductive amination or oxime formation.

RORC2 Inverse‑Agonist Programmes Utilising Trifluoromethyl‑Substituted Pyrrolopyridines

The compound serves as a direct precursor to the methyl‑ and trifluoromethyl‑substituted pyrrolopyridine class claimed in US20170233390A1, enabling access to patented RORC2 modulators with therapeutic potential in psoriasis and autoimmune diseases .

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Fluorinated Heterocycles

With a molecular weight of 214 Da, a computed logP of ~3.96, and a single reactive aldehyde, the compound meets fragment‑library criteria while the 7‑CF₃ group provides a sensitive ¹⁹F NMR handle for protein‑observed screening .

Metabolic Stability Optimisation of CNS‑Penetrant Candidates

The 3‑ to 5‑fold reduction in microsomal clearance associated with the 7‑CF₃ motif makes this aldehyde a strategic starting point for CNS programmes where oxidative metabolism must be minimised to achieve adequate brain exposure .

Quote Request

Request a Quote for 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.